2,3,4,5,6-Pentafluorobenzophenone

Descripción

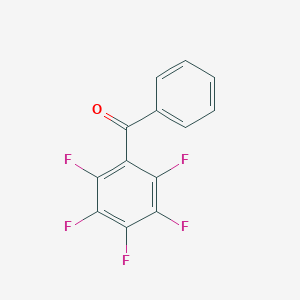

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCPWBWOSASKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165367 | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536-23-8 | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1536-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001536238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluorobenzophenone and Its Derivatives

Classical Synthesis Routes

Classical methods for synthesizing 2,3,4,5,6-Pentafluorobenzophenone have been well-established in organic chemistry. These routes typically involve fundamental reactions that are widely taught and utilized.

Friedel-Crafts Acylation with Pentafluorobenzoyl Chloride and Benzene (B151609)

Friedel-Crafts acylation is a primary method for synthesizing aromatic ketones. chemguide.co.uklibretexts.org In this reaction, an acyl group is substituted onto an aromatic ring. chemguide.co.uk For the synthesis of this compound, this involves the reaction of benzene with pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org

The reaction proceeds by the formation of an acylium ion electrophile, CH₃CO⁺, from the reaction between the acyl chloride and the aluminum chloride catalyst. libretexts.orgchemguide.co.uk This electrophile then attacks the benzene ring. The mixture is typically heated to facilitate the reaction. libretexts.org The aluminum chloride catalyst is regenerated during the second stage of the reaction. chemguide.co.uk

| Reactants | Catalyst | Conditions | Product |

| Benzene, Pentafluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Heat (approx. 60°C) | This compound |

Grignard Reactions Involving Pentafluorophenylmagnesium Halides and Benzoyl Derivatives

Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds. libretexts.orgrsc.org The synthesis of this compound can be achieved by reacting a pentafluorophenylmagnesium halide (C₆F₅MgX, where X is a halogen) with a benzoyl derivative, such as benzoyl chloride.

The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent. rsc.orgyoutube.com This reagent is highly reactive and must be kept free from air and water. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl derivative. youtube.com Subsequent workup with aqueous acid yields the desired ketone. A common impurity in this reaction is biphenyl, which forms from a coupling reaction between the Grignard reagent and unreacted bromobenzene. libretexts.org

| Reactants | Intermediate | Second Reactant | Product |

| Pentafluorobromobenzene, Magnesium | Pentafluorophenylmagnesium Bromide | Benzoyl Chloride | This compound |

Reactions with Lithium Diorganocuprates

Lithium diorganocuprates, also known as Gilman reagents (R₂CuLi), are another class of organometallic compounds useful for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com These reagents are considered "softer" nucleophiles compared to Grignard and organolithium reagents. masterorganicchemistry.com They are prepared by reacting an organolithium reagent with a copper(I) salt, such as copper iodide or bromide. youtube.comyoutube.com

For the synthesis of this compound, a lithium di(pentafluorophenyl)cuprate would be reacted with benzoyl chloride. This method is particularly effective for the reaction with acid chlorides to produce ketones.

| Reagent | Preparation | Second Reactant | Product |

| Lithium di(pentafluorophenyl)cuprate | 2 eq. Pentafluorophenyllithium + 1 eq. Copper(I) Halide | Benzoyl Chloride | This compound |

Modern and Green Synthesis Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing fluorinated compounds.

Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates

A modern approach involves the palladium-catalyzed decarboxylative cross-coupling of zinc polyfluorobenzoates with aryl 2-pyridyl esters. acs.orgnjtech.edu.cn This method provides a convenient route to polyfluorinated aryl ketones with moderate to excellent yields and good functional group tolerance. acs.orgnjtech.edu.cn The reaction can also be performed as a one-pot synthesis starting from polyfluorobenzoic acid and Zn(OH)₂. acs.org

Zinc polyfluorobenzoates have been shown to be effective polyfluoroarylating agents in these reactions. acs.orgrsc.orgnih.gov The process involves the in situ generation of polyfluoroarylzinc agents, which then participate in the palladium-catalyzed cross-coupling. acs.org This method is advantageous due to its mild reaction conditions. acs.org

| Polyfluoroarylating Agent | Coupling Partner | Catalyst | Product |

| Zinc Pentafluorobenzoate | Aryl 2-pyridyl ester | Palladium complex | Polyfluorinated Aryl Ketone |

Catalyst-Free C-N Coupling Reactions in OLED Material Synthesis

While the provided outline specifies C-N coupling reactions for OLED material synthesis, the search results primarily focus on C-C and C-O bond formation for the synthesis of biaryls and ketones. acs.orgrsc.orgnih.govacs.org Information directly pertaining to catalyst-free C-N coupling for the synthesis of this compound derivatives for OLEDs was not prominently found in the provided search results. However, the synthesis of polyfluorinated biaryls, which can be precursors to OLED materials, has been achieved through palladium-catalyzed decarboxylative cross-coupling of zinc polyfluorobenzoates with various aryl partners. rsc.orgnih.govacs.org

Environmentally Benign Solvents and Conditions for Derivatization

The development of environmentally friendly synthetic methods is a cornerstone of modern chemistry. rasayanjournal.co.in In the derivatization of compounds like this compound, the choice of solvent is critical. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry principles advocate for their replacement with safer alternatives such as water, supercritical fluids, ionic liquids, or even solvent-free conditions. rasayanjournal.co.inresearchgate.net

For instance, microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions, sometimes without the need for a solvent. rasayanjournal.co.inresearchgate.net The "Grindstone Chemistry Technique," a mechanical method, also allows for solvent-free reactions, yielding products with simple workup procedures. rasayanjournal.co.in Water, as a solvent, offers significant environmental and safety benefits. The use of amphiphilic resin-supported palladium complexes has enabled efficient cross-coupling reactions, like Suzuki and Sonogashira couplings, to be performed in aqueous media. researchgate.net These catalysts facilitate the reaction of various organic compounds in water, and can often be recovered and reused, further enhancing the green credentials of the process. researchgate.net

In the context of derivatizing fluorinated compounds, specific solvents have been evaluated for post-derivatization extraction to improve analytical sensitivity. For pentafluorobenzoyl-derivatized fatty alcohols, solvents such as dichloromethane (B109758) and tert-butyl methyl ether have shown improved response factors compared to methods without a solvent extraction step. nih.gov

Synthesis of Key Intermediates

The synthesis of this compound and its derivatives relies on the availability of key fluorinated building blocks.

Routes to 2,3,4,5,6-Pentafluorobenzoic Acid

2,3,4,5,6-Pentafluorobenzoic acid is a crucial precursor for many fluorinated compounds. google.compubcompare.ai One common laboratory-scale preparation involves the carbonation of a pentafluorophenyl Grignard or organolithium reagent, which is typically generated in situ from bromopentafluorobenzene (B106962) or pentafluorobenzene. wikipedia.org Another route involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride. wikipedia.org

A more industrial-friendly synthesis has been developed starting from 2,3,4,5-tetrafluorophthalic acid. google.com This multi-step process involves:

Dehydration of 2,3,4,5-tetrafluorophthalic acid to its anhydride (B1165640). google.com

Ammonolysis of the anhydride to form the corresponding monoamide. google.com

Hofmann degradation of the monoamide to yield 6-amino-2,3,4,5-tetrafluorobenzoic acid. google.com

A Schiemann reaction (diazotization followed by fluorination) to produce the final 2,3,4,5,6-pentafluorobenzoic acid. google.com

This method is noted for its enhanced safety and suitability for large-scale production. google.com

Preparation of Pentafluorophenyl-Containing Building Blocks

2,3,4,5,6-Pentafluorobenzoic acid serves as a versatile starting material for a variety of pentafluorophenyl-containing building blocks. pubcompare.ai For example, it can be converted into its corresponding esters through reaction with alcohols under acidic conditions (using thionyl chloride or sulfuric acid) or by using carbonyldiimidazole in THF followed by the addition of the alcohol. pubcompare.ai

Furthermore, pentafluorobenzoic acid can be used to synthesize other important fluorinated intermediates like pentafluorophenol. fluorine1.ru This can be achieved by converting the acid to its trimethylsilyl (B98337) ester, which is then reacted with zinc salts to form a zinc derivative. This intermediate can then be further processed to yield pentafluorophenol. fluorine1.ru This method avoids the use of hexafluorobenzene (B1203771), a substance whose production is now restricted due to its carcinogenicity. fluorine1.ru

Strategies for Derivatization and Functionalization

The highly fluorinated aromatic ring of pentafluorobenzophenone is susceptible to nucleophilic attack, providing a powerful tool for its derivatization and functionalization.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Benzophenones

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for modifying fluorinated aromatic compounds. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring of pentafluorobenzophenone highly electrophilic and thus prone to SNAr reactions. nih.govnist.gov

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The rate of reaction is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of pentafluorophenyl compounds, substitution typically occurs at the para position relative to the carbonyl group. wikipedia.org This regioselectivity is a key feature that allows for the controlled synthesis of specifically functionalized derivatives. wikipedia.orgscispace.com

A variety of nucleophiles can be employed in these reactions, including hydroxides, alkoxides, and amines, leading to the introduction of diverse functional groups onto the fluorinated ring. nih.govnist.gov

Introduction of Electron-Donor and Electron-Acceptor Moieties

The ability to introduce both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pentafluorobenzophenone scaffold is crucial for tuning its electronic and optical properties for various applications. frontiersin.orgresearchgate.net

SNAr reactions provide a direct route for the introduction of electron-donating groups. For example, reaction with amines or alcohols leads to the formation of amino- or alkoxy-substituted benzophenones, respectively. scispace.com The introduction of EDGs can enhance the reactivity of the molecule in certain contexts, for example, by increasing the glycosylating power of related donor molecules in oligosaccharide synthesis. nih.gov

Conversely, while the pentafluorophenyl ring is already strongly electron-withdrawing, further modification to introduce additional or different types of electron-acceptor moieties can be desirable. nih.gov The strategic placement of EWGs can significantly influence the molecule's properties, such as its reduction potential and its ability to participate in intramolecular charge transfer processes. nih.gov The synthesis of molecules with both donor and acceptor units (D-A systems) is of great interest in materials science for applications in organic electronics, where the intramolecular charge transfer between these units is a key process. nih.govrsc.org

Reaction Mechanisms and Pathways of 2,3,4,5,6 Pentafluorobenzophenone

Photochemical Reaction Mechanisms

The photochemistry of 2,3,4,5,6-pentafluorobenzophenone is a complex interplay of light absorption, electronic transitions, and subsequent chemical reactions. The presence of the carbonyl chromophore and the heavily fluorinated ring leads to distinct mechanistic pathways.

Photodegradation Mechanisms and UV Stabilization

While specific photodegradation pathways for this compound are not extensively detailed in the available literature, its role as a UV stabilizer suggests a high degree of photostability. UV stabilizers function by absorbing harmful UV radiation and dissipating the energy through photophysical processes that prevent chemical breakdown of the material they are designed to protect. For instance, benzophenone-type UV filters are known to absorb UV light in the 290–400 nm range. tue.nl

The likely mechanism for its stabilizing action involves the absorption of a photon, which excites the molecule to a singlet excited state, followed by efficient intersystem crossing to a triplet state. The energy from this triplet state can then be dissipated harmlessly as heat, returning the molecule to its ground state, ready to absorb another photon. This cycling process, with minimal chemical degradation, is key to its function as a UV stabilizer. Any photodegradation that does occur would likely involve the cleavage of the C-C bond between the carbonyl group and the pentafluorophenyl ring or the abstraction of a hydrogen atom from the non-fluorinated phenyl ring, leading to the formation of various radical species.

Photochemical Hydrogen Abstraction Processes

A hallmark of benzophenone (B1666685) photochemistry is its ability, when in the triplet excited state, to abstract hydrogen atoms from suitable donor molecules. rsc.orgbgsu.eduacs.orgacs.org This process typically involves the n,π* triplet state of the carbonyl group, where an electron from a non-bonding orbital on the oxygen is promoted to an antibonding π* orbital. This leaves the oxygen atom with a partial radical character, making it highly reactive towards hydrogen atoms.

For this compound, the five electron-withdrawing fluorine atoms on one of the phenyl rings will significantly influence the nature of the excited states. These groups will lower the energy of the π,π* triplet state. It is possible that in certain environments, the π,π* triplet state could become lower in energy than the n,π* triplet state. researchgate.net A triplet state with more π,π* character would be less efficient at hydrogen abstraction compared to a pure n,π* triplet state. researchgate.net This is because the radical character on the oxygen atom is diminished in a π,π* state.

The general mechanism for photochemical hydrogen abstraction by a benzophenone is as follows:

Photoexcitation: The benzophenone molecule absorbs a photon and is promoted to an excited singlet state (S₁).

Intersystem Crossing: The molecule rapidly undergoes intersystem crossing to the more stable triplet state (T₁).

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a donor molecule (R-H), forming a ketyl radical and a new radical (R•).

Termination: The resulting radicals can then undergo various termination reactions, such as dimerization.

The table below illustrates the effect of solvent on the triplet state character and reactivity of unsubstituted benzophenone, which provides context for how the electronic environment can influence these processes.

| Solvent | Triplet State Character | Quenching Rate Constant (kq) with 2-propanol (M⁻¹s⁻¹) |

| Acetonitrile (ACN) | n,π | 3.4 x 10⁶ |

| Hexafluoroisopropanol (HFIP) | π,π | 8.6 x 10⁴ |

Data sourced from a study on unsubstituted benzophenone and demonstrates the influence of the solvent environment on the triplet state character and its reactivity towards a hydrogen donor. researchgate.net

Excited State Chemistry and Intersystem Crossing

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). wikipedia.org Aromatic ketones are well-known for undergoing efficient intersystem crossing (ISC) from the initially formed singlet excited state to a triplet excited state (T₁). tue.nlresearchgate.net This process is fundamental to much of their photochemistry.

The multiplicity of an energy level is defined as 2S+1, where S is the total spin angular momentum. wikipedia.org For a singlet state, all electron spins are paired, so S=0 and the multiplicity is 1. For a triplet state, two electron spins are parallel, so S=1 and the multiplicity is 3. wikipedia.org

The fluorine atoms in this compound will influence the energies of the excited states. Their strong electron-withdrawing nature stabilizes the π and π* orbitals, leading to a lowering of the energy of the π,π* excited states relative to the n,π* states. This can affect the rate and mechanism of intersystem crossing. Computational protocols based on Fermi's Golden Rule can be used to quantify intersystem crossing rate constants, taking into account factors like Franck-Condon and Herzberg-Teller effects. coms.events

Nucleophilic Substitution Mechanisms

The electron-deficient nature of the pentafluorophenyl ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring.

Ortho-Selective Fluorine Displacement

In nucleophilic aromatic substitution reactions of pentafluorophenyl compounds, the substitution typically occurs at the para-position to the activating group. scispace.com This preference is due to the ability of the activating group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. The benzoyl group in this compound is an electron-withdrawing group and thus an activator for nucleophilic aromatic substitution.

Therefore, the displacement of a fluorine atom by a nucleophile would be expected to occur predominantly at the para-position (C-4). Ortho-selective fluorine displacement (at C-2 or C-6) is generally less favored electronically. However, in certain cases, ortho-selectivity can be achieved through the use of directing groups or specific reaction conditions that favor coordination or interaction at the ortho-position. For instance, in reactions involving metal catalysts, the coordination of the metal to the carbonyl oxygen could direct a nucleophile to the ortho-position. Without such directing effects, para-substitution is the major pathway.

The general mechanism for nucleophilic aromatic substitution is as follows:

Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The fluoride (B91410) ion is eliminated from the intermediate, restoring the aromaticity of the ring and forming the substituted product.

The presence of multiple electron-withdrawing fluorine atoms and the benzoyl group accelerates this reaction compared to less substituted aromatic halides. masterorganicchemistry.com

Role of Catalyst Systems in C-F Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation often requires catalytic methods. nih.gov Transition metal catalysts, particularly those based on palladium and rhodium, have been developed for the activation and functionalization of C-F bonds in fluoroaromatics. nih.govnih.govresearchgate.netrsc.orgnih.gov

Catalytic systems for C-F activation typically involve a low-valent metal center that can undergo oxidative addition into the C-F bond. For this compound, a palladium(0) or rhodium(I) complex could potentially activate one of the C-F bonds. The reaction pathway would likely involve:

Oxidative Addition: The metal catalyst inserts into a C-F bond, forming an aryl-metal-fluoride complex.

Transmetalation/Coupling: The resulting organometallic intermediate can then react with a suitable coupling partner in a transmetalation step, followed by reductive elimination to form the final product and regenerate the active catalyst.

The regioselectivity of catalytic C-F activation can be influenced by the nature of the catalyst, the ligands, and the reaction conditions. In some cases, ortho-C-H bond activation can compete with C-F bond activation. For example, rhodium(I) complexes have been shown to mediate both C-F and C-H bond activation in reactions with pentafluorostyrene. nih.gov In the context of this compound, the presence of the carbonyl group could also play a directing role in the catalytic cycle, potentially favoring activation at the ortho-C-F bonds. Some nickel complexes have also been shown to be effective for the hydrodefluorination of fluorinated pyridines, suggesting their potential applicability to other fluoroaromatics. chemrxiv.org

Rearrangement Reactions Involving Fluorinated Ketones

While specific rearrangement reactions of this compound are not extensively documented in dedicated studies, the principles of rearrangement reactions in fluorinated ketones provide a framework for understanding its potential transformations. Rearrangement reactions typically involve the migration of an atom or group within a molecule. In the context of ketones, well-known rearrangements include the Baeyer-Villiger oxidation, which can be considered a type of oxidative rearrangement, and various photochemical rearrangements.

The high electronegativity of the pentafluorophenyl group can influence the migratory aptitude of the aryl groups in potential rearrangements. sigmaaldrich.com In reactions like the Baeyer-Villiger oxidation, the group that is better able to stabilize a positive charge tends to migrate. The electron-deficient nature of the pentafluorophenyl group would likely make it a less favorable migrating group compared to the unsubstituted phenyl group.

Photochemical rearrangements are also plausible, given that benzophenone and its derivatives are well-known photosensitizers. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then undergo various reactions, including intramolecular hydrogen abstraction or rearrangements. baranlab.orgscribd.comnih.gov For instance, the oxa-di-π-methane rearrangement is a known photochemical reaction of β,γ-unsaturated ketones that results in the formation of a cyclopropyl (B3062369) ketone. scribd.com While this compound does not possess the required β,γ-unsaturation for this specific rearrangement, other photochemical pathways could be accessible.

Other Significant Reaction Pathways

Beyond rearrangements, this compound is susceptible to both oxidative and reductive transformations, primarily targeting the carbonyl group or the highly fluorinated aromatic ring.

Oxidative Processes

The Baeyer-Villiger oxidation is a prominent oxidative pathway for ketones, converting them into esters using peroxyacids or peroxides. sigmaaldrich.comwikipedia.orgpurechemistry.orgsynarchive.comorganic-chemistry.org The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. wikipedia.org

In the case of this compound, two possible products could be formed upon Baeyer-Villiger oxidation: phenyl pentafluorobenzoate or pentafluorophenyl benzoate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For substituted aryl groups, electron-donating groups enhance migratory aptitude, while electron-withdrawing groups decrease it. Given that the pentafluorophenyl group is strongly electron-withdrawing, the unsubstituted phenyl group would be expected to migrate preferentially.

Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Product |

| Phenyl | Phenyl pentafluorobenzoate |

| Pentafluorophenyl | Pentafluorophenyl benzoate |

Commonly used reagents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) and peroxytrifluoroacetic acid. sigmaaldrich.comwikipedia.org

Reductive Transformations

The reduction of this compound can occur at the carbonyl group or involve the defluorination of the aromatic ring.

Reduction of the Carbonyl Group:

The carbonyl group can be reduced to a secondary alcohol, (phenyl)(pentafluorophenyl)methanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). zenodo.orgyoutube.commasterorganicchemistry.comrsc.org This is a standard and mild method for the reduction of ketones to alcohols.

For a more complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding 1-phenyl-2,3,4,5,6-pentafluorobenzylbenzene, harsher conditions are typically required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this transformation. The choice between these methods often depends on the stability of other functional groups in the molecule to acidic or basic conditions.

Table 2: Products of Carbonyl Group Reduction

| Reagent/Reaction | Product |

| Sodium Borohydride (NaBH₄) | (Phenyl)(pentafluorophenyl)methanol |

| Clemmensen Reduction (Zn(Hg), HCl) | 1-Phenyl-2,3,4,5,6-pentafluorobenzylbenzene |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 1-Phenyl-2,3,4,5,6-pentafluorobenzylbenzene |

Catalytic Hydrogenation:

Catalytic hydrogenation over metal catalysts like palladium or platinum can also reduce the carbonyl group. libretexts.orgosti.govillinois.edu Under mild conditions, this typically yields the corresponding alcohol. Under more forcing conditions, complete reduction to the methylene group can occur. Furthermore, catalytic hydrogenation can sometimes lead to the hydrogenolysis of the C-F bonds, resulting in partial or complete defluorination of the pentafluorophenyl ring. The conditions for catalytic hydrogenation need to be carefully controlled to achieve selective reduction.

Nucleophilic Aromatic Substitution:

The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. This reaction typically occurs at the para-position (C-4) due to the activating effect of the carbonyl group and the inherent stability of the resulting Meisenheimer complex intermediate. A variety of nucleophiles, including alkoxides, amines, and thiols, can participate in this reaction, leading to a wide range of substituted benzophenone derivatives. rsc.orgorgsyn.org

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 2,3,4,5,6-pentafluorobenzophenone, ¹⁹F, ¹H, and ¹³C NMR are particularly informative.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

Fluorine-19 NMR is exceptionally sensitive for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a much wider range than proton NMR, allowing for detailed structural analysis. wikipedia.orgazom.com

The ¹⁹F NMR spectrum of this compound exhibits distinct signals for the fluorine atoms on the pentafluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms themselves. Generally, fluorine atoms in different positions relative to the carbonyl group (ortho, meta, and para) will have different chemical shifts. Electron-withdrawing groups tend to cause downfield shifts (higher ppm values), while electron-donating groups lead to upfield shifts (lower ppm values). alfa-chemistry.com

A typical ¹⁹F NMR spectrum would show three distinct resonances for the pentafluorophenyl group, corresponding to the ortho (F-2,6), meta (F-3,5), and para (F-4) fluorines. The integration of these signals would be in a 2:2:1 ratio, respectively. The exact chemical shift values can vary depending on the solvent and the reference standard used, which is often trichlorofluoromethane (B166822) (CFCl₃) set at 0 ppm. colorado.edu

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| Ortho to an electron-withdrawing group | -130 to -150 |

| Meta to an electron-withdrawing group | -150 to -165 |

| Para to an electron-withdrawing group | -160 to -175 |

Note: These are general ranges and actual values for this compound may vary.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the unsubstituted phenyl ring. These aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. chemistrysteps.com The electron-withdrawing effect of the carbonyl group and the adjacent pentafluorophenyl ring deshields these protons, shifting them to higher ppm values. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include the carbonyl carbon, which is significantly deshielded and appears at a high chemical shift, typically in the range of 180-200 ppm. The carbons of the phenyl ring will appear in the aromatic region (around 120-140 ppm). The carbons of the pentafluorophenyl ring will also be in this region, but their signals will be split due to coupling with the directly attached fluorine atoms (¹J C-F) and, to a lesser extent, with fluorines on adjacent carbons (²J C-F, ³J C-F). These C-F coupling constants are a valuable tool for assigning the carbon signals of the fluorinated ring. rsc.org

Mechanistic Insights from NMR Data

NMR spectroscopy is not only crucial for structural confirmation but can also provide insights into reaction mechanisms and molecular dynamics. For instance, by monitoring changes in the NMR spectra over time, one can follow the progress of a reaction involving this compound. Changes in chemical shifts or the appearance of new signals can indicate the formation of intermediates or products.

Furthermore, variable temperature NMR studies can reveal information about conformational changes or restricted rotation around single bonds. In the case of this compound, this could potentially provide information about the rotational barrier of the bond between the carbonyl group and the pentafluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk

Elucidation of Molecular Structure and Fragmentation Patterns

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The high stability of the aromatic rings generally results in a prominent molecular ion peak. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uklibretexts.org For this compound, this could lead to the formation of several key fragment ions:

[C₆F₅CO]⁺: This ion would result from the loss of the phenyl radical (•C₆H₅).

[C₆H₅CO]⁺: This ion, the benzoyl cation, would be formed by the loss of the pentafluorophenyl radical (•C₆F₅).

[C₆F₅]⁺: This fragment would arise from the loss of the benzoyl radical (•COC₆H₅).

[C₆H₅]⁺: This ion would be formed by the loss of the pentafluorobenzoyl radical (•COC₆F₅).

The relative abundance of these fragment ions can provide insights into the relative bond strengths within the molecule.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure |

| [C₆F₅CO]⁺ | Pentafluorobenzoyl cation |

| [C₆H₅CO]⁺ | Benzoyl cation |

| [C₆F₅]⁺ | Pentafluorophenyl cation |

| [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. A strong absorption band is typically observed in the region of 1650-1670 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. researchgate.net The presence of the pentafluorophenyl group gives rise to characteristic C-F stretching vibrations, which are typically found in the fingerprint region of the IR spectrum, broadly between 1000 and 1400 cm⁻¹. Additionally, the aromatic C-C stretching vibrations from both the phenyl and pentafluorophenyl rings contribute to the complexity of the spectrum in the 1400-1600 cm⁻¹ region.

A comparison with the IR spectrum of benzophenone (B1666685) reveals the influence of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms on the pentafluorophenyl ring can shift the frequency of the carbonyl stretching vibration compared to the non-fluorinated analogue.

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

Electronic spectroscopy, specifically UV-Vis absorption and emission spectroscopy, provides insights into the electronic transitions and excited state properties of this compound.

Absorption and Emission Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in various solvents reveals information about the electronic transitions within the molecule. Like benzophenone, it exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. The intense bands at shorter wavelengths are generally assigned to π → π* transitions of the aromatic rings, while the weaker, longer-wavelength absorption is attributed to the n → π* transition of the carbonyl group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. nih.gov

Following absorption of light, the molecule can relax through various pathways, including fluorescence and phosphorescence. The emission spectrum of benzophenone derivatives is well-studied, with phosphorescence often being the dominant emission process at low temperatures. nih.govresearchgate.net The emission properties of this compound are of interest for understanding how the heavy fluorine atoms influence intersystem crossing and the lifetime of the excited triplet state.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a photophysical phenomenon that enables efficient light emission from organic molecules. rsc.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), allowing for reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal activation. nih.govnih.gov Molecules exhibiting TADF are of significant interest for applications in organic light-emitting diodes (OLEDs). rsc.orgelsevierpure.comkyushu-u.ac.jp

Computational studies on benzophenone-based chromophores have explored the factors influencing their potential for TADF. nih.gov Key parameters include the donor-acceptor torsional angles and the magnitude of the singlet-triplet energy gap. nih.gov While extensive research has been conducted on various TADF emitters, the specific TADF properties of this compound itself are an area of ongoing investigation to determine its efficiency and potential in optoelectronic applications.

X-ray Crystallography for Solid-State Structure Elucidation

Advanced Spectroscopic Methods (e.g., Raman, ESR)

Beyond the core techniques, other advanced spectroscopic methods can provide further specialized information about this compound. datanose.nljfn.ac.lkunibo.ituts.edu.auresearchgate.net

Raman Spectroscopy: This technique, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This can be particularly useful for analyzing the symmetric vibrations of the molecule.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals. rsc.org Photochemical or chemical reduction of this compound can generate its ketyl radical or radical anion. The ESR spectrum of this radical species would provide information about the distribution of the unpaired electron density within the molecule, through the analysis of hyperfine coupling constants with the fluorine and hydrogen nuclei. cdnsciencepub.com Studies on the perfluorobenzophenone ketyl and anion radicals have been conducted, providing insights into the electronic structure of these transient species. cdnsciencepub.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 2,3,4,5,6-pentafluorobenzophenone, these methods have been particularly useful in elucidating its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) has been widely applied to study this compound, offering a balance between computational cost and accuracy. core.ac.uk DFT calculations have been instrumental in analyzing the electronic effects of the polyfluorinated ring on the carbonyl group and the adjacent phenyl ring.

Studies involving organometallic complexes have used DFT to probe the reactivity of this ketone. For instance, in reactions with certain osmium hydride complexes, DFT calculations revealed that the activation of an ortho C-F bond on the pentafluorophenyl ring is thermodynamically favored over the activation of an ortho C-H bond on the unsubstituted phenyl ring. researchgate.netacs.orgacs.org This preference is attributed to the high thermodynamic stability of the resulting metal-fluoride bond compared to a metal-hydride bond, which compensates for the greater strength of the C-F bond. acs.org

Furthermore, DFT and semi-empirical (RM1) methods have been employed to investigate the intermediates in nucleophilic aromatic substitution (SNAr) reactions. wright.edu These calculations help identify the preferred pathways for substitution by evaluating the relative energies of the reaction intermediates. wright.edu Ground state geometries of derivatives synthesized from this compound have also been optimized using DFT methods to understand their structural properties. vu.lt

Research has utilized methods like B3LYP/6-31+G*//RM1 to calculate key electronic parameters. wright.edu These calculations provide data on natural charges at different atomic positions, which is crucial for predicting sites susceptible to nucleophilic attack. wright.edu

| Parameter | Position | Calculated Value |

|---|---|---|

| RM1 Natural Charge | C2/C6 (ortho) | 0.14 |

| C3/C5 (meta) | 0.14 | |

| C4 (para) | 0.15 | |

| F (para) | -0.18 | |

| C=O | 0.29 | |

| B3LYP/6-31+G//RM1 Natural Charge | C4 (para) | 0.21 |

| F (para) | -0.34 |

Theoretical methods are also capable of predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, quantum chemical calculations have been used to predict NMR chemical shifts. wright.edu

Calculations can determine the chemical shifts for carbon atoms (¹³C-NMR), and these predictions often correlate with the calculated electron density at each position. wright.edu Generally, a more positive (downfield) chemical shift indicates lower electron density and a greater partial positive charge on the carbon atom, making it a more likely site for nucleophilic attack. wright.edu Computational studies have provided calculated ¹³C-NMR data for the fluorinated ring, showing the relative deshielding of the carbon atoms. wright.edu While experimental ¹⁹F NMR has been used to confirm reaction products, computational prediction of these spectra is also a key application. acs.org

| Position | Calculated ¹³C Chemical Shift (ppm) |

|---|---|

| C2/C6 (ortho) | 143.2 |

| C3/C5 (meta) | 138.8 |

| C4 (para) | 143.1 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been utilized to study the behavior and interactions of this compound in complex environments over time. These simulations provide insights into dynamic processes that are not accessible through static quantum chemical calculations. scribd.com

MD simulations have been employed to investigate the nanorheological properties of perfluoropolyether (PFPE) lubricants, where this compound is used as an ultraviolet stabilizer. researchgate.net These simulations, often using bead-spring models, help to understand how the additive affects the physical and viscoelastic properties of the polymer film at a molecular level. researchgate.net

In a biological context, the dynamics of radical pairs involving this compound have been noted. scribd.comacs.org When bound to macromolecules like DNA or human serum albumin (HSA), the magnetic field effects on the photoreduction-generated radicals occur on a very short timescale (≤50 ns), which suggests the radical is not held rigidly and has significant motional freedom. scribd.comacs.org MD simulations are a key tool for modeling such interactions between small molecules and biological systems at an atomic level. scribd.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful asset for mapping out potential reaction pathways and analyzing the high-energy transition states that govern reaction kinetics. For this compound, this has been applied to both nucleophilic substitution and organometallic activation reactions.

In the study of nucleophilic aromatic substitution (SNAr), calculations have been performed to model the reaction pathways involving different nucleophiles. wright.edu The mechanism of these reactions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wright.edu By calculating the energies of the transition states and the intermediates for substitution at different positions (e.g., para vs. meta), researchers can predict the most likely reaction product. wright.edu For many polyfluorinated aromatic compounds, pathways proceeding through the lower-energy intermediate are favored. wright.edu

Similarly, in the context of C-F and C-H bond activation by osmium complexes, DFT calculations have been essential for understanding reaction selectivity. researchgate.netacs.org These studies model the entire reaction coordinate, from the initial reactants to the final products, including the crucial transition states. researchgate.netacs.org The calculations have shown that while C-F activation is often the thermodynamically preferred pathway, kinetic factors can sometimes favor C-H activation. researchgate.net Analysis of transition state energies helps to explain the observed product distributions under different reaction conditions. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods can efficiently explore structure-activity relationships (SAR) by modeling how systematic changes in a molecule's structure affect its reactivity or properties. While extensive computational SAR studies on this compound are not widely documented, the principles have been applied in related research.

For instance, theoretical investigations into the SNAr reactions of fluorinated benzophenones represent a form of computational SAR. wright.edu By calculating parameters like natural charges and reaction barriers for this compound and comparing them to related fluorinated ketones, a relationship between the degree and position of fluorination and the preferred site of nucleophilic attack can be established. wright.edu These studies help to build predictive models for the reactivity of this class of compounds.

The use of benzophenone-based structures, including derivatives of this compound, in materials for organic light-emitting diodes (OLEDs) is an area where computational SAR is highly valuable. researchgate.net Theoretical calculations can predict how modifications to the molecular structure will impact key properties like electron-accepting strength, energy levels, and charge transport characteristics, guiding the synthesis of more efficient materials. researchgate.net

Applications and Advanced Materials Science

Role as Ultraviolet Stabilizers in Polymeric Materials

Exposure to ultraviolet (UV) radiation can cause significant degradation of polymeric materials, leading to yellowing, cracking, and a loss of physical properties. schem.net UV stabilizers are additives that protect polymers by preventing this photo-oxidation. schem.net Benzophenones are a prominent class of UV absorbers that function by absorbing harmful UV radiation and dissipating the energy as harmless heat. 3vsigma.comraytopoba.com

The general mechanism for many benzophenone-based UV absorbers involves an intramolecular hydrogen bond between a hydroxyl group and the carbonyl oxygen. raytopoba.compartinchem.com When the molecule absorbs UV energy, this bond is broken, and the molecule undergoes thermal vibrations, converting the UV energy into heat. This reversible process can be repeated, providing long-term protection to the polymer matrix. partinchem.com

In a specific application, 2,3,4,5,6-pentafluorobenzophenone has been studied as a UV stabilizer to slow the photo-degradation of perfluoropolyether (PFPE) lubricants, which are critical for applications such as hard disk drives. researchgate.net In these studies, mixtures of PFPE and varying concentrations of this compound were exposed to UV radiation to assess its protective effects. researchgate.net

Table 1: Research Findings on this compound as a UV Stabilizer for PFPE

| Parameter | Description | Source |

|---|---|---|

| Material Studied | Perfluoropolyether (PFPE) lubricant (Fomblin Z-DOL 2000) | researchgate.net |

| UV Stabilizer | This compound | researchgate.net |

| Concentration Range | 0.1 to 5 wt. % of the stabilizer in the PFPE mixture. | researchgate.net |

| Exposure Conditions | UV radiation from a mercury lamp (355 nm wavelength) for 6-72 hours at 140 °C. | researchgate.net |

| Outcome | The stabilizer was shown to slow down the photo-degradation of the PFPE lubricant. | researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs)

The benzophenone (B1666685) core is a subject of significant interest in the design of materials for OLEDs due to its function as a classical phosphor with high intersystem crossing efficiency. researchgate.netnih.gov This property makes it a compelling candidate for developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for nearly 100% internal quantum efficiency in OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. researchgate.netbeilstein-journals.org The highly twisted geometry of the benzophenone framework also helps in reducing intermolecular interactions that can lead to self-quenching of the emission. nih.gov

In many OLED devices, an emissive dopant is dispersed within a host material. The host material plays a crucial role in charge transport and energy transfer to the emitter. Benzophenone derivatives are investigated as host materials due to their wide bandgap and high triplet energy levels, which facilitate efficient energy transfer to the guest emitter. mdpi.com

A specific example involves the synthesis of a host material, designated HB8, through the reaction of this compound with 9H-carbazole. nih.gov This demonstrates the direct use of the pentafluorinated compound as a building block for creating host materials tailored for TADF OLEDs. nih.gov The combination of the electron-accepting pentafluorobenzophenone core with electron-donating carbazole (B46965) units is a common strategy in designing high-performance OLED materials. nih.govmdpi.com

The benzophenone moiety can also be incorporated directly into the emitter molecule itself. mdpi.com In the common donor-acceptor (D-A) design for TADF emitters, the electron-deficient benzophenone core can serve as the acceptor (A), while various electron-donating groups (D) are attached to it. nih.govmdpi.com This molecular architecture helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which reduces the energy gap between the singlet and triplet excited states (ΔEST), a key requirement for efficient TADF. researchgate.net

While specific performance data for emitters based solely on this compound are not detailed, the principles of their design are well-established. By selecting different donor units to combine with the pentafluorobenzophenone acceptor, the emission color and efficiency of the resulting material can be tuned. mdpi.com

Table 2: Design Principles for Benzophenone-Based Emitters

| Component | Role | Example Moiety | Effect | Source |

|---|---|---|---|---|

| Benzophenone Core | Electron Acceptor (A) | Benzophenone | Forms the electron-deficient core of the molecule. | nih.govmdpi.com |

| Donor Groups | Electron Donor (D) | Carbazole, Acridine, Phenothiazine | Donates electrons; choice of donor influences HOMO level and emission color. | mdpi.com |

| Molecular Structure | Donor-Acceptor (D-A) or D-A-D | Twisted structure | Separates HOMO/LUMO, reduces ΔEST, and minimizes self-quenching. | nih.govmdpi.com |

Advanced molecular design has led to the development of bifunctional materials that can act as both an emitter and a host. mdpi.com This is often achieved using a donor-acceptor-donor (D-A-D) architecture. mdpi.com In this design, a central acceptor core, such as benzophenone, is linked to two donor units. These materials often exhibit good thermal stability and a high photoluminescence quantum yield. mdpi.com

For instance, researchers have synthesized bicarbazole-benzophenone derivatives that demonstrate this bifunctionality. mdpi.com When used as an emitter, one such D-A-D compound produced a deep-blue emission with a maximum external quantum efficiency (EQE) of 4.0%. mdpi.com When used as a host for a green phosphorescent emitter, a similar compound enabled a device with a maximum power efficacy of 45 lm/W. mdpi.com The versatility of the benzophenone core, including its pentafluorinated variant, makes it a valuable component for creating these complex, multi-functional hybrid compounds for high-performance OLEDs. mdpi.commdpi.com

Precursors for Specialty Fluorinated Compounds

The reactivity of the carbonyl group and the electron-deficient nature of the perfluorinated phenyl ring make this compound a useful precursor for synthesizing other complex fluorinated molecules, particularly heterocycles. chemimpex.com

Fluorinated heterocycles are of significant interest in medicinal chemistry and agrochemistry, as the inclusion of fluorine can enhance bioactivity. researchgate.net Ketones are common starting materials for building heterocyclic rings through condensation reactions. Fluorinated 1,3-diketones, for example, can be condensed with various reagents to produce a range of five- and six-membered heterocycles. researchgate.net

While a specific reaction scheme starting from this compound is a subject of specialized research, general synthetic pathways for ketones can be applied. The carbonyl group of the benzophenone can react with dinucleophiles to form various heterocyclic systems.

Table 3: Potential Heterocycle Synthesis from a Ketone Precursor

| Target Heterocycle | Required Reagent | General Reaction Type | Source |

|---|---|---|---|

| Pyrazole | Hydrazine (B178648) or substituted hydrazines | Condensation | researchgate.net |

| Isoxazole | Hydroxylamine | Condensation | researchgate.net |

| Pyrimidine | Urea or Thiourea | Condensation | researchgate.net |

| Quinoline | Substituted anilines | Condensation/Cyclization | researchgate.net |

Building Blocks for Complex Organic Synthesis

The pentafluorobenzophenone scaffold is a versatile building block in organic synthesis, primarily due to the enhanced stability and specific reactivity conferred by the polyfluorinated ring. chemimpex.com Its electron-withdrawing properties make it a key intermediate for creating advanced materials intended for organic electronics and photonics. chemimpex.com Chemists leverage this structure to develop high-performance polymers and dyes that exhibit improved thermal and chemical resistance. chemimpex.com

A notable example of its application is in the synthesis of novel conjugated polymers for optoelectronic devices. Researchers have introduced the pentafluorophenyl substituted benzimidazole (B57391) as a foundational unit for creating polymer donors used in organic solar cells. By copolymerizing this building block with other monomers, such as fluorene, materials with tailored electrochemical and optical properties can be achieved. This strategic use of a fluorine-rich building block is instrumental in advancing the performance of next-generation photovoltaic systems.

Furthermore, the general utility of fluorinated aromatic compounds as building blocks is well-established in medicinal chemistry and materials science for producing complex molecules, including various azaheterocycles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H5F5O |

| Molar Mass | 272.17 g/mol |

| Monoisotopic Mass | 272.026056 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 83-86 °C |

| Boiling Point | 335.6 °C at 760 mmHg |

| CAS Number | 1536-23-8 |

Note: Data sourced from publicly available chemical databases.

Catalytic Applications of Pentafluorobenzophenone Derivatives

The primary catalytic role of this compound is as a photoinitiator, particularly in UV-curable systems. chemimpex.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The benzophenone moiety is a classic photoinitiator skeleton, and the addition of the five fluorine atoms modifies its electronic properties, enhancing its efficiency in certain applications.

When used in formulations for coatings and inks, this compound can trigger rapid curing processes upon exposure to UV radiation. chemimpex.com This is a critical function in many industrial settings, including printing and the manufacturing of protective coatings, where fast and efficient polymerization is necessary. The exceptional electron-withdrawing nature of the pentafluorophenyl group enhances its ability to facilitate the photochemical reactions required for these rapid curing processes. chemimpex.com

While direct use in traditional metal-catalyzed reactions is not as widely documented, the broader family of benzophenone derivatives is known to be employed in photopolymerizable coating compositions. These compositions often involve a mixture of aromatic carbonyl compounds to achieve desired curing characteristics for finishing substrates or for use as fillers and printing inks.

Integration into Functional Coatings and Lubricants

The integration of fluorinated compounds into coatings and lubricants is a well-established strategy for enhancing durability, chemical resistance, and surface properties. The pentafluorobenzophenone structure is particularly advantageous in this regard.

In the realm of functional coatings, derivatives of pentafluorobenzophenone are used to create robust and high-performance surfaces. For instance, combining perfluoropolyether (PFPE) with a benzophenone-based anchor allows for the development of coatings with broadband anti-reflectivity, anti-contamination properties, and excellent abrasion resistance. Upon UV irradiation, the benzophenone group forms covalent bonds with the substrate and the coating matrix, ensuring strong adhesion and durability. This approach is valuable for protecting sensitive substrates from degradation and is a testament to the utility of pentafluorobenzophenone as a building block for innovative coating solutions. chemimpex.com

In the field of lubricants, fluorine-containing compounds are added to base oils to improve properties such as thermal resistance and anti-rust capabilities. Patent literature describes lubricant compositions containing complex fluorinated additives with aromatic groups that enhance coordination to metal surfaces. This strong interaction helps to form a protective film, reducing friction and wear. While not always explicitly naming this compound, these formulations rely on the principles of using stable, electron-poor aromatic fluorocarbons to achieve superior performance, especially under demanding conditions of high heat or chemical exposure. The inclusion of such additives in ratios from approximately 1% to 20% by weight in the base oil can provide significant improvements in anti-rust and lubricating effects.

Table 2: Summary of Applications

| Application Area | Specific Use | Key Property Leveraged |

|---|---|---|

| Complex Organic Synthesis | Intermediate for high-performance polymers and dyes. | Electron-withdrawing nature, thermal and chemical stability. chemimpex.com |

| Advanced Materials | Building block for conjugated polymers in solar cells. | Fluorine-rich structure for tailored optoelectronic properties. |

| Catalysis | Photoinitiator for UV-curable coatings and inks. | Efficient generation of reactive species upon UV exposure. chemimpex.com |

| Functional Coatings | Component in durable, anti-reflective coatings. | Strong adhesion via photochemical bonding, surface protection. chemimpex.com |

| Lubricants | Additive to enhance thermal and anti-corrosion properties. | High stability and strong interaction with metal surfaces. |

Environmental and Toxicological Considerations Excluding Specific Properties/dosages

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of a chemical are determined by its susceptibility to various physical, chemical, and biological processes. For 2,3,4,5,6-Pentafluorobenzophenone, its highly fluorinated structure is a key determinant of its environmental behavior.

Photodegradation in the Environment

Photodegradation, the breakdown of compounds by light, is a significant degradation pathway for many aromatic compounds in the environment. Research on polycyclic aromatic hydrocarbons (PAHs) has shown that their disappearance from surfaces under illumination is often due to photodegradation rather than volatilization. nih.gov The rate of this process can be influenced by the substrate on which the compound is sorbed; for instance, carbonaceous materials like soot can protect sorbed PAHs from degradation. nih.gov

Biotransformation and Biodegradation Potential

The biotransformation and biodegradation of organofluorine compounds are of significant environmental interest due to the strength and stability of the carbon-fluorine (C-F) bond. nih.gov This bond strength often renders these compounds recalcitrant to microbial degradation. nih.gov

Microorganisms are known to degrade a wide variety of organic compounds, but the biodegradation of polyfluorinated compounds is considered a rare phenomenon. asm.org When it does occur, the rates are often very low. asm.org The process typically requires specialized enzymatic machinery. nih.gov For some fluorinated aromatic compounds, degradation can proceed via dioxygenase-mediated pathways, leading to the formation of fluorinated catechols which are then subject to ring cleavage. core.ac.uk

Studies on the biotransformation of fluorotelomer alcohols by Pseudomonas strains have shown that defluorination is possible, leading to the formation of various metabolites, including perfluorinated carboxylic acids (PFCAs). nih.gov However, the specific biotransformation pathways for this compound have not been reported. It is plausible that its degradation, if it occurs, would involve initial enzymatic attacks on the non-fluorinated phenyl ring, followed by slower degradation of the fluorinated moiety. The persistence of many per- and polyfluoroalkyl substances (PFAS) in the environment, even years after their release, highlights the general resistance of such compounds to degradation. nih.gov

Ecotoxicological Implications (General Research Directions)

The ecotoxicological effects of this compound are not well-documented. However, research on other benzophenone (B1666685) derivatives provides a basis for potential areas of concern and future research directions.

Benzophenones, as a class of compounds, have been identified as emerging environmental contaminants. nih.gov Studies have investigated the toxicity of various benzophenone derivatives on aquatic organisms. For example, benzophenone-3 (BP-3) and its metabolites have been shown to be toxic to Daphnia magna. nih.gov Research has also explored the endocrine-disrupting potential of some benzophenones in fish. researchgate.net

Given the presence of the benzophenone structure, research into the potential ecotoxicological effects of this compound should focus on several key areas:

Aquatic Toxicity: Acute and chronic toxicity studies on representative aquatic organisms from different trophic levels (algae, invertebrates, and fish) are needed to determine its potential impact on aquatic ecosystems.

Endocrine Disruption: Investigation into the potential for this compound to interfere with the endocrine systems of wildlife is warranted, given the known effects of other benzophenones.

Bioaccumulation Potential: The lipophilic nature of benzophenones suggests a potential for bioaccumulation in organisms. nih.gov Studies to determine the bioaccumulation factor (BAF) and bioconcentration factor (BCF) of the pentafluorinated derivative are crucial for understanding its long-term impact.

Research on Safe Handling and Waste Management in Laboratory and Industrial Settings

The safe handling and disposal of this compound are guided by general principles for managing hazardous chemicals in laboratory and industrial environments. Due to its fluorinated nature, specific precautions related to organofluorine compounds are also relevant.

Safe Handling: In a laboratory setting, standard safety protocols should be strictly followed. This includes working in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. rutgers.edu Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact. rutgers.edu It is also crucial to avoid the creation of dusts and aerosols during handling.

Waste Management: Waste containing this compound should be treated as hazardous waste. It should be collected in clearly labeled, sealed containers. numberanalytics.com Due to the persistence of many organofluorine compounds, direct disposal into the environment is not advisable. numberanalytics.com

Several disposal techniques are available for fluorine-containing waste, including:

Incineration: High-temperature incineration is a common method for destroying organic compounds. numberanalytics.com

Landfilling: Disposal in designated hazardous waste landfills is another option. numberanalytics.com

Chemical Treatment: Chemical methods, such as neutralization or precipitation, can be used to convert fluorine waste into less hazardous forms. numberanalytics.comnumberanalytics.com

It is imperative to consult local regulations and institutional guidelines for the proper disposal of chemical waste. kingcounty.gov For fluorinated compounds, particular attention should be paid to preventing environmental contamination due to their potential persistence.

Q & A

Basic: What are the recommended methods for synthesizing 2,3,4,5,6-Pentafluorobenzophenone in laboratory settings?

Answer:

Synthesis typically involves halogen substitution or catalytic carbonylation. For example, Ullmann coupling reactions using copper catalysts can link fluorinated aryl halides with benzophenone derivatives under controlled conditions (70–120°C, inert atmosphere) . Alternatively, halogen exchange (Halex) reactions with potassium fluoride in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C) can introduce fluorine substituents . Purity is ensured via recrystallization in hexane or column chromatography (silica gel, ethyl acetate/hexane eluent). Physical properties like melting point (36–39°C) and boiling point (93°C at 0.2 mmHg) should align with literature values .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR spectra to NIST reference data to confirm fluorine substitution patterns and absence of impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 272.18 (CHFO) .

- X-ray Crystallography : Resolve crystal structure to verify bond angles and fluorine positions, especially if unexpected reactivity is observed.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation (H335 hazard) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN3077) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What factors dictate the selectivity between C-H and C-F bond activation in metal-mediated reactions involving this compound?

Answer:

Selectivity depends on:

- Substrate Geometry : Antiperiplanar alignment of the carbonyl group with fluorine atoms disfavors C-F activation (steric hindrance) .

- Metal Catalyst : Osmium complexes (e.g., Os(H)(PiPr)) favor C-F activation due to stronger Os-F vs. Os-H bonds, while palladium catalysts may prefer C-H cleavage .

- Thermodynamics vs. Kinetics : C-H activation is kinetically favored in monosubstituted fluorides, but C-F activation becomes dominant in polyfluorinated systems due to lower bond dissociation energy (BDE) of C-F (~116 kcal/mol vs. C-H ~100 kcal/mol) .

Advanced: How can computational chemistry aid in understanding reaction pathways involving this compound?

Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to model transition states and compare activation barriers for competing pathways (e.g., C-H vs. C-F activation) .

- NBO Analysis : Quantify orbital interactions to explain regioselectivity, such as electron-withdrawing fluorine groups destabilizing σ(C-F) bonds.

- Solvent Effects : Include implicit solvation models (e.g., SMD) to simulate reaction environments and predict solvent-dependent outcomes.

Advanced: What role does this compound play in the development of organic light-emitting diodes (OLEDs)?

Answer:

It serves as a precursor for electron-transport materials (ETMs) in OLEDs. For example:

- Ullmann Coupling : React with carbazole derivatives (e.g., 3,6-bis(tert-butyl)-9H-carbazole) to form spiro-acridine-based emitters with high thermal stability () and balanced charge transport .

- Performance Metrics : Devices using these emitters achieve external quantum efficiency (EQE) >15% due to enhanced triplet harvesting and reduced aggregation-induced quenching .

Advanced: How do researchers resolve contradictions in observed reaction outcomes when using this compound under varying catalytic conditions?

Answer:

- Control Experiments : Compare yields under inert (N) vs. oxidative (O) atmospheres to identify side reactions (e.g., fluorodecarboxylation).

- Isotopic Labeling : Use -labeled ketones to trace oxygen migration in cross-coupling reactions.

- In Situ Spectroscopy : Monitor reactions via IR or Raman to detect intermediate species (e.g., metal-fluoride complexes) .

- Statistical Analysis : Apply multivariate regression to correlate reaction parameters (temperature, catalyst loading) with product distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.